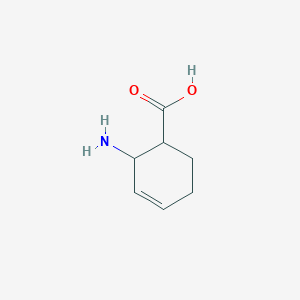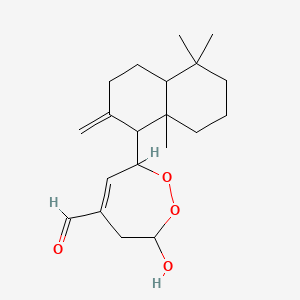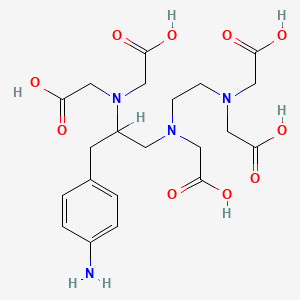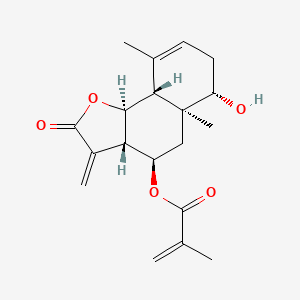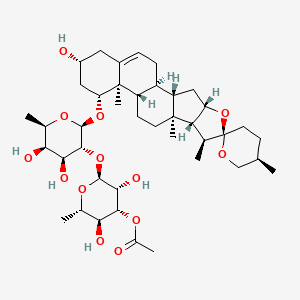
Ophiopogonin A
Übersicht
Beschreibung
Ophiopogonin A is part of the steroidal saponins extracted from the root of Ophiopogon japonicus, a traditional Chinese medicinal plant. While the specific studies on this compound are limited, its relatives, such as Ophiopogonin D and B, have been extensively researched for their pharmacological effects, including anti-inflammatory, anti-cancer, and cardioprotective effects.
Synthesis Analysis
The synthesis of Ophiopogonin compounds, including A, involves complex biosynthetic pathways in plants. These compounds are characterized by their steroidal glycoside structure, derived from the aglycone moiety attached to one or more sugar units. The detailed synthetic pathway of this compound specifically is not widely documented, but it is known that steroidal saponins are synthesized through the mevalonate pathway in plants.
Molecular Structure Analysis
This compound, like its counterparts, possesses a steroidal core structure, which is crucial for its biological activities. The molecular structure is characterized by the presence of a spiroketal center, a feature that is common among steroidal glycosides. This structural motif plays a significant role in its interaction with biological targets.
Chemical Reactions and Properties
This compound's reactivity is influenced by its steroidal structure and glycosidic bonds. It can undergo hydrolysis to release the sugar moiety and the aglycone, altering its biological activity. The chemical properties, such as solubility and stability, are affected by the number and type of sugar residues attached to the aglycone.
Physical Properties Analysis
The physical properties of this compound, including solubility, melting point, and crystallinity, depend on its precise structural features. Steroidal saponins typically exhibit poor solubility in water but may be more soluble in organic solvents. These properties are critical for their extraction, purification, and formulation for therapeutic uses.
Chemical Properties Analysis
Chemically, this compound shares the general characteristics of steroidal saponins, including the ability to form complexes with cholesterol in membranes, which may contribute to its biological effects. Its chemical stability is influenced by factors such as pH, temperature, and the presence of catalyzing agents.
For further reading and detailed references, these studies provide a comprehensive understanding of the chemical and biological properties of Ophiopogonin compounds, although specific details on this compound may need to be inferred from related compounds within the same class:
Wissenschaftliche Forschungsanwendungen
Cancer Treatment and Prevention :
- Ophiopogonin D (OP-D) has shown potential in modulating oncogenic signaling pathways, leading to the suppression of proliferation and chemosensitization of human lung cancer cells. It affects various pathways like NF-κB, PI3K/AKT, and AP-1, which are crucial in tumor cell proliferation, inflammation, and angiogenesis (Lee et al., 2018).
- Ophiopogonin D′, extracted from Radix Ophiopogonis, induces apoptosis in androgen-independent prostate cancer cells through a RIPK1-dependent pathway (Lu et al., 2018).
Cardiovascular Health :
- It has been found to alleviate cardiac hypertrophy and suppress inflammation by upregulating CYP2J3 and inhibiting NF-κB expression (Wang et al., 2018).
- Ophiopogonin D increases SERCA2a interaction with phospholamban by promoting CYP2J3 upregulation, potentially beneficial in heart failure treatment (Wang et al., 2020).
Renal Protection :
- Ophiopogonin A alleviates hemorrhagic shock-induced renal injury by inducing Nrf2 expression (Sheng et al., 2021).
Antioxidant and Anti-Inflammatory Properties :
- It shows effectiveness against oxidative stress, as seen in studies where Ophiopogonin D prevented H2O2-induced injury in human umbilical vein endothelial cells (Qian et al., 2010).
Effects on Metabolic Syndrome :
- Ophiopogonin D alleviates high-fat diet-induced metabolic syndrome and alters the structure of gut microbiota in mice (Chen et al., 2017).
Interaction with Cytochrome P450 Enzymes :
- The effect of ophiopogonin D on the activity of cytochrome P450 enzymes suggests potential drug-drug interactions (Ji et al., 2020).
Bone Health :
- Ophiopogonin D shows promise as a new herbal agent against osteoporosis, working through ROS reduction and influencing the FoxO3a-β-catenin signaling pathway (Huang et al., 2015).
Wirkmechanismus
Target of Action
Ophiopogonin A, also known as Lirioprolioside B, primarily targets the NF E2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins.
Mode of Action
This compound interacts with its target, Nrf2, by dose-dependently increasing its expression . This interaction leads to changes in the cellular environment, particularly in response to oxidative stress.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p-ERK/ERK signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. This compound promotes the phosphorylation of ERK in this pathway .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tissue damage and apoptosis induced by hemorrhagic shock . It also downregulates the levels of various inflammatory markers, such as blood urea nitrogen (BUN), creatinine (Cr), KIM-1, NGAL, iNOS, TNF-α, IL-1β, and IL-6 in kidney tissues .
Biochemische Analyse
Biochemical Properties
Ophiopogonin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit hemorrhagic shock-induced tissue damage and apoptosis in a dose-dependent manner by promoting the phosphorylation of extracellular signal-regulated kinase (ERK) in kidney tissues and hypoxia-treated HK-2 cells . This interaction highlights the compound’s potential in modulating cellular responses to stress and injury.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to inhibit apoptosis and promote cell survival in hemorrhagic shock-induced renal injury by enhancing ERK phosphorylation . This modulation of cell signaling pathways underscores the compound’s potential in protecting cells from stress-induced damage and promoting tissue repair.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound binds to and activates ERK, a key signaling molecule involved in cell survival and proliferation . This activation results in the inhibition of apoptosis and promotion of cell survival in stressed cells. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins, further contributing to its protective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound maintains its bioactivity over extended periods, providing sustained protection against stress-induced cellular damage
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent protective effects against hemorrhagic shock-induced tissue damage and apoptosis . At higher doses, the compound significantly enhances ERK phosphorylation and promotes cell survival. Excessive doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s influence on metabolic flux and metabolite levels has been studied in the context of its protective effects against cellular stress. For example, this compound modulates the activity of ERK, a key enzyme in the MAPK signaling pathway, which plays a critical role in cellular responses to stress and injury . This interaction underscores the compound’s potential in regulating metabolic pathways to promote cell survival and tissue repair.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound is transported into cells via organic anion transporting polypeptides (OATPs), which facilitate its uptake and distribution within tissues . This transport mechanism ensures the compound’s effective localization and accumulation in target tissues, enhancing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with key signaling molecules such as ERK . This localization is essential for its ability to modulate cell signaling pathways and promote cell survival. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function.
Eigenschaften
IUPAC Name |
[(2S,3R,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19+,20-,21+,24-,25-,26+,27+,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIVGTKSVYIZEB-GDUJLLAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC(=O)C)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673002 | |
| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
11054-24-3 | |
| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of Ophiopogonin A?
A1: Research suggests that this compound exerts its effects through multiple molecular pathways. It has been shown to:
- Induce Nrf2 expression: this compound dose-dependently increases the expression of NF E2-related factor 2 (Nrf2), a transcription factor involved in antioxidant and cytoprotective responses. This induction of Nrf2 contributes to its protective effects against hemorrhagic shock-induced renal injury [].
- Regulate RELA (v-rel reticuloendotheliosis viral oncogene homolog A (avian)): Studies demonstrate that this compound can regulate RELA, a key component of the NF-κB signaling pathway, which plays a crucial role in inflammation []. This regulation of RELA contributes to its anti-inflammatory effects in models of Klebsiella pneumoniae infection [].
Q2: How does this compound's interaction with Nrf2 lead to its beneficial effects?
A2: Nrf2 activation by this compound triggers downstream effects such as:
Q3: What signaling pathways are involved in this compound's mechanism of action?
A3: In addition to Nrf2 and RELA, this compound has been linked to the following signaling pathways:
- p-ERK/ERK signaling pathway: this compound promotes the phosphorylation of ERK in models of hemorrhagic shock and hypoxia, suggesting the involvement of this pathway in its protective effects [].
- NF-κB/MAPK signaling pathway: Studies in Klebsiella pneumoniae models indicate that this compound's anti-inflammatory effects are mediated by the inhibition of the NF-κB/MAPK signaling pathway [].
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C45H72O10 and a molecular weight of 773.04 g/mol [].
Q5: Are there any spectroscopic data available for this compound?
A5: While the provided research excerpts do not delve into detailed spectroscopic data, structural elucidation studies have employed techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize this compound and its derivatives [, , ].
Q6: Has the stability of this compound been investigated under various conditions?
A6: The provided research does not explicitly address the stability of this compound under different conditions. Further research is needed to evaluate its stability profile and guide appropriate formulation strategies.
Q7: What in vitro and in vivo models have been used to study the efficacy of this compound?
A7: this compound's efficacy has been explored in various models, including:
- Hemorrhagic shock: Studies using rat models of hemorrhagic shock have demonstrated the protective effects of this compound on renal injury [].
- Acute lung inflammation: Mouse models of Klebsiella pneumoniae infection have been employed to investigate the anti-inflammatory properties of this compound in the lungs [, ].
- Hypoxia: In vitro studies using hypoxia-induced HK-2 cells (a human kidney cell line) have corroborated the protective effects observed in animal models [].
Q8: What are the key findings from in vivo studies on this compound?
A8: In vivo studies have shown that this compound:
- Reduces tissue damage and apoptosis: It dose-dependently inhibits hemorrhagic shock-induced tissue damage and apoptosis in the kidneys [].
- Attenuates lung inflammation: It reduces inflammatory cell infiltration, pathological damage, and cytokine levels in the lungs of mice with Klebsiella pneumoniae infection [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




silane](/img/structure/B1180706.png)
